Butyl[(2,3,4-trimethoxyphenyl)methyl]amine
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Overview
Description
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by the presence of a butyl group attached to a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions, and an amine group attached to the phenyl ring via a methylene bridge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the inhibition of protein function, resulting in various biological effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzylamine: Similar structure but lacks the butyl group.
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine: Similar structure but with different methoxy group positions.
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a butyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3/h7-8,15H,5-6,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEQMSOWOSOIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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